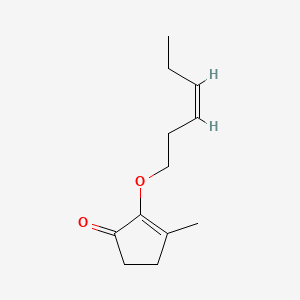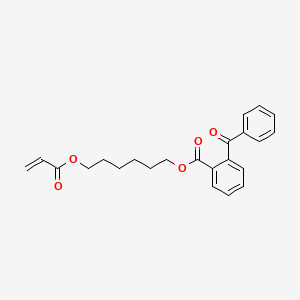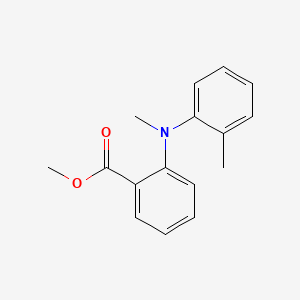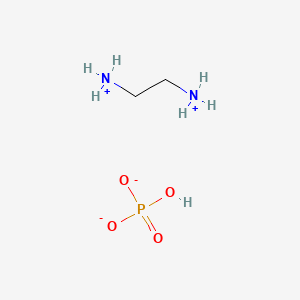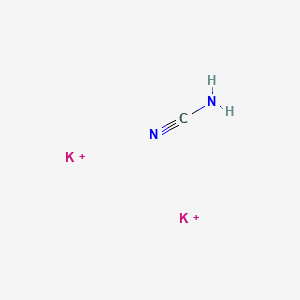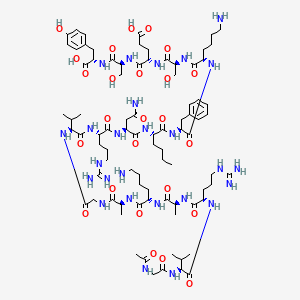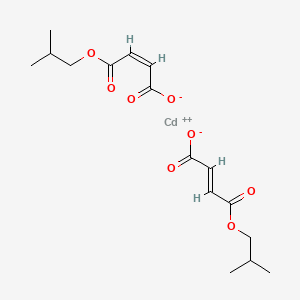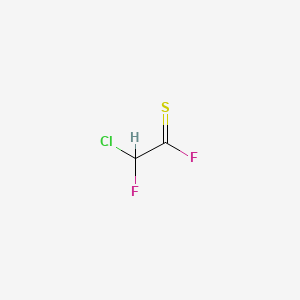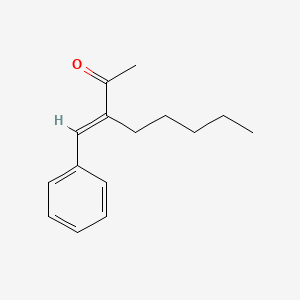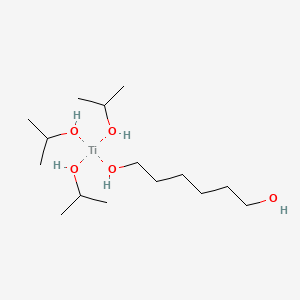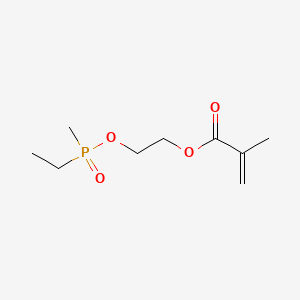
2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate is an organophosphorus compound with the molecular formula C9H17O4P.
Métodos De Preparación
The synthesis of 2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate typically involves the reaction of ethylmethylphosphinic acid with 2-hydroxyethyl methacrylate. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylmethylphosphinyl group can be replaced by other nucleophiles such as amines or thiols.
Polymerization: As a methacrylate ester, it can undergo free radical polymerization to form polymers with unique properties.
Aplicaciones Científicas De Investigación
2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as flame retardancy and thermal stability.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives, due to its unique chemical structure.
Biological Studies: It is employed in the study of enzyme inhibition and as a potential ligand for metal ion coordination.
Medical Research: The compound is investigated for its potential use in drug delivery systems and as a component in biomedical materials.
Mecanismo De Acción
The mechanism of action of 2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate involves its interaction with various molecular targets. The ethylmethylphosphinyl group can coordinate with metal ions, affecting their biological activity. Additionally, the methacrylate moiety allows the compound to participate in polymerization reactions, leading to the formation of polymeric networks with specific properties .
Comparación Con Compuestos Similares
2-((Ethylmethylphosphinyl)oxy)ethyl methacrylate can be compared with other similar compounds such as:
2-((Dimethylphosphinyl)oxy)ethyl methacrylate: This compound has a dimethylphosphinyl group instead of an ethylmethylphosphinyl group, leading to differences in reactivity and properties.
2-((Diethylphosphinyl)oxy)ethyl methacrylate: The presence of a diethylphosphinyl group results in variations in the compound’s chemical behavior and applications.
2-((Methylphosphinyl)oxy)ethyl methacrylate:
Propiedades
Número CAS |
85567-24-4 |
|---|---|
Fórmula molecular |
C9H17O4P |
Peso molecular |
220.20 g/mol |
Nombre IUPAC |
2-[ethyl(methyl)phosphoryl]oxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H17O4P/c1-5-14(4,11)13-7-6-12-9(10)8(2)3/h2,5-7H2,1,3-4H3 |
Clave InChI |
NSYQLVPFHHUASQ-UHFFFAOYSA-N |
SMILES canónico |
CCP(=O)(C)OCCOC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


